molecular formula C8H10N4O B12818702 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine

5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B12818702
M. Wt: 178.19 g/mol
InChI Key: PXGSJGHHKISKCH-UHFFFAOYSA-N
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Description

5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine can be achieved through a multi-step process. One common method involves the condensation of o-phenylenediamine with formic acid to form benzimidazole. This intermediate can then be further functionalized by introducing the aminooxy group through a nucleophilic substitution reaction using hydroxylamine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The benzimidazole core also contributes to its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the aminooxy group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

O-[(2-amino-3H-benzimidazol-5-yl)methyl]hydroxylamine

InChI

InChI=1S/C8H10N4O/c9-8-11-6-2-1-5(4-13-10)3-7(6)12-8/h1-3H,4,10H2,(H3,9,11,12)

InChI Key

PXGSJGHHKISKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CON)NC(=N2)N

Origin of Product

United States

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